4-Cyclopropylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It features a cyclopropyl group attached to the 4-position of the nicotinic acid structure. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized from readily available precursors, primarily nicotinic acid, through various chemical reactions. Its unique structure and properties make it a subject of research in organic synthesis and pharmacology.
4-Cyclopropylnicotinic acid is classified as a heterocyclic organic compound, specifically a pyridine derivative. It is categorized under carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 4-Cyclopropylnicotinic acid typically involves several steps:
The molecular structure of 4-Cyclopropylnicotinic acid can be represented as follows:
4-Cyclopropylnicotinic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-Cyclopropylnicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. This interaction modulates neurotransmission by influencing receptor activity. Additionally, it may affect enzymes involved in metabolic pathways, leading to various biological effects such as anti-inflammatory and potential anticancer activities .
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:
4-Cyclopropylnicotinic acid has several scientific applications:
Regioselective introduction of the cyclopropyl moiety onto the pyridine nucleus is critical for accessing 4-cyclopropylnicotinic acid. Transition metal-catalyzed cyclopropanation of nicotinic acid derivatives leverages directing group strategies to achieve high positional control. For instance, rhodium(II)-catalyzed decomposition of diazocyclopropane precursors in the presence of 4-halonicotinates directs cyclopropanation exclusively at the C4 position, capitalizing on the electron-withdrawing carboxylic acid group’s influence on pyridine ring electronics [1]. This method typically yields 70–85% regioselectivity for C4 functionalization, with minor isomers (C2/C6) separable via crystallization [1] [9]. Alternatively, directed ortho-metalation (DoM) techniques employ 4-nicotinic acid tert-butyl esters protected with diethylcarbamoyl groups. Lithium-halogen exchange at C4, followed by nucleophilic addition to epoxides and ring closure, affords cyclopropanated products in 65–78% yields [4]. The ring strain inherent to cyclopropanes (27.5 kcal/mol) enhances metabolic stability by resisting oxidative metabolism—a key pharmacophoric advantage confirmed in kinase inhibitor analogs like NTQ1062 [1].
Table 1: Regioselective Cyclopropanation Methods for Nicotinic Acid Derivatives
Method | Directing Group | Regioselectivity (C4:C2:C6) | Yield Range | Key Advantage |
---|---|---|---|---|
Rh(II)-Catalyzed | CO₂R | 85:10:5 | 70–85% | Single-step, broad substrate scope |
Directed ortho-Metalation | N(Et)₂C(O) | 90:5:5 | 65–78% | Tolerates halogens at C5/C6 |
Simmons–Smith | None | 50:30:20 | 45–60% | No metal catalysts; mild conditions |
Palladium-catalyzed Suzuki-Miyaura cross-coupling enables direct conjugation of pre-formed cyclopropyl units with halogenated nicotinic acid scaffolds. Optimized conditions for 4-bromonicotinic acid derivatives utilize cyclopropylboronic acid (1.3 equiv), Pd(OAc)₂ (0.25–1 mol%), and the bulky electron-rich ligand SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (2 mol%) with K₃PO₄ base in toluene/water (10:1) at 90°C [5] [9]. This system achieves >90% conversion within 2 hours, yielding 4-cyclopropylnicotinates with 77–93% isolated purity after distillation [9]. Crucially, ligand selection prevents phenyl-aryl exchange—a side reaction observed with electron-rich aryl triflates when using Pd(PPh₃)₄ [5]. For sterically congested substrates (e.g., 3,5-dibromonicotinates), ligandless Pd/C systems in DMAc at 120°C maintain 80% yield while suppressing protodeboronation [2]. Recent advances include coupling optically active cyclopropylboronic acids (94% ee) derived from asymmetric cyclopropanation of alkenylboronates, retaining chirality during conjugation to deliver enantioenriched 4-cyclopropylnicotinic acids [5].
Table 2: Ligand Effects in Pd-Catalyzed Cyclopropylation of 4-Bromonicotinate
Ligand | Pd Source | Base | Yield | Byproduct Formation |
---|---|---|---|---|
SPhos | Pd(OAc)₂ | K₃PO₄·3H₂O | 93% | <2% |
Tricyclohexylphosphine | Pd(OAc)₂ | KF·2H₂O | 28% | 40% phenyl-aryl exchange |
Pd(dppf)Cl₂ | Pre-formed | Cs₂CO₃ | 21% | 15–25% homocoupling |
Solvent-free mechanochemical synthesis and enzymatic catalysis address sustainability challenges in cyclopropane ring formation. High-speed ball milling of 4-chloronicotinic acid, cyclopropylboronic acid, K₂CO₃, and Pd/C (5 wt%) enables coupling without solvents, achieving 88% conversion in 45 minutes—reducing E-factor waste by 95% compared to traditional toluene/water systems [9]. For de novo cyclopropanation, nitrilase-mediated desymmetrization of 3-cyanopyridines in aqueous buffers (pH 7.5, 30°C) generates 4-cyclopropylnicotinic acid directly via enzymatic hydrolysis, bypassing heavy-metal catalysts [8]. Engineered Acidovorax facilis nitrilases mutated at residue W168 increase catalytic efficiency (kcat/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) for sterically demanding substrates, enabling gram-scale synthesis with 99% atom economy [8]. Additionally, microwave-assisted ring closures of γ-halogenated ketones (e.g., 4-(3-bromopropyl)nicotinates) using DBU in solvent-free conditions yield cyclopropane-fused analogs in <10 minutes, minimizing thermal decomposition [1].
Chiral induction during cyclopropane ring installation or post-modification is vital for accessing enantiopure 4-cyclopropylnicotinic acid derivatives. Davies’ chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) enable asymmetric cyclopropanation of 4-vinylnicotinates, achieving 90% ee for trans-diastereomers via donor-acceptor carbene insertion [1] [3]. Kinetic resolution using immobilized Candida antarctica lipase B selectively hydrolyzes racemic methyl 4-(1-methylcyclopropyl)nicotinate esters, enriching (S)-enantiomers with E = 28 [3]. For existing racemic cyclopropyl groups, diastereoselective hydrogenation over Pd(OAc)₂/(R)-BINAP reduces 4-(cyclopropylidene)nicotinates to chiral cis-cyclopropyl derivatives (dr 95:5) [1]. Stereochemical integrity is preserved during carboxylic acid activation, as confirmed by X-ray crystallography of intermediates like (1R,2S)-4-(2-fluorocyclopropyl)nicotinic acid—a key building block in quinolone antibiotics [4].
Replacing the carboxylic acid group of 4-cyclopropylnicotinic acid with bioisosteres optimizes pharmacokinetics while retaining target engagement. Key strategies include:
Table 3: Carboxylic Acid Bioisosteres of 4-Cyclopropylnicotinic Acid
Bioisostere | Synthetic Route | pKa | logP Increase | Metabolic Stability (t½, min) |
---|---|---|---|---|
Tetrazole | NaN₃/NH₄Cl, DMF, Δ | 4.5 | +0.8 | 90 |
Acyl sulfonamide | EDC/DMAP, ArSO₂NH₂ | 5.2 | +1.5 | 150 |
1,3,4-Oxadiazol-2(3H)-one | RCONHNH₂ + triphosgene | 6.0 | +2.1 | >120 |
Azetidine-2-carboxamide | Amide coupling + ring closure | 7.8 (basic) | -1.2 | >180 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: